molecular formula C6H13NO3 B13254646 3-Isopropoxy alanine

3-Isopropoxy alanine

Cat. No.: B13254646
M. Wt: 147.17 g/mol
InChI Key: RWPNRIDPFQODSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-3-(propan-2-yloxy)propanoic acid, also known as (2S)-2-amino-3-isopropoxypropanoic acid, is a compound with the molecular formula C6H13NO3 and a molecular weight of 147.17 g/mol . This compound is characterized by the presence of an amino group, a carboxylic acid group, and an isopropoxy group attached to a central carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-(propan-2-yloxy)propanoic acid can be achieved through various synthetic routes. One common method involves the reaction of serine with isopropyl alcohol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate ester, which is subsequently hydrolyzed to yield the desired product .

Industrial Production Methods

Industrial production of 2-amino-3-(propan-2-yloxy)propanoic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as esterification, hydrolysis, and purification through recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-amino-3-(propan-2-yloxy)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohol derivatives .

Scientific Research Applications

2-amino-3-(propan-2-yloxy)propanoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-amino-3-(propan-2-yloxy)propanoic acid involves its interaction with specific molecular targets and pathways. The amino group can participate in hydrogen bonding and electrostatic interactions, while the carboxylic acid group can form ionic bonds with target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-amino-3-(ethoxy)propanoic acid: Similar structure but with an ethoxy group instead of an isopropoxy group.

    2-amino-3-(methoxy)propanoic acid: Contains a methoxy group instead of an isopropoxy group.

    2-amino-3-(butoxy)propanoic acid: Features a butoxy group in place of the isopropoxy group.

Uniqueness

2-amino-3-(propan-2-yloxy)propanoic acid is unique due to the presence of the isopropoxy group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-amino-3-propan-2-yloxypropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3/c1-4(2)10-3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWPNRIDPFQODSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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